Product packaging for 3-[Ethyl(methyl)amino]propanenitrile(Cat. No.:CAS No. 55619-09-5)

3-[Ethyl(methyl)amino]propanenitrile

Cat. No.: B1633608
CAS No.: 55619-09-5
M. Wt: 112.17 g/mol
InChI Key: XDZSWBPZWOQXCQ-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propanenitrile (CAS 55619-09-5) is a nitrile-functionalized organic compound with the molecular formula C6H12N2 and a molecular weight of 112.18 g/mol . This compound serves as a valuable building block in organic synthesis and materials science. Its structure, featuring an ethyl(methyl)amino group and a terminal nitrile, makes it a versatile precursor for the aza-Michael reaction and other transformations to create more complex functional molecules . For instance, similar aminonitrile compounds are utilized in the synthesis of functional alkoxysilanes and silatranes, which show promise as advanced sorbents for heavy and noble metals . Furthermore, nitrile-containing structures are investigated for their potential in medicinal chemistry applications, including as components in antiviral compounds . Researchers value this reagent for developing new synthetic methodologies and functional materials. Handle with care: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B1633608 3-[Ethyl(methyl)amino]propanenitrile CAS No. 55619-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[ethyl(methyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8(2)6-4-5-7/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZSWBPZWOQXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297067
Record name 3-(Ethylmethylamino)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-09-5
Record name 3-(Ethylmethylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55619-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Potential of 3 Ethyl Methyl Amino Propanenitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for many of its chemical transformations.

Nucleophilic Additions to the Cyano Moiety

The electrophilic carbon atom of the nitrile group in 3-[Ethyl(methyl)amino]propanenitrile is a prime target for nucleophilic attack. This reaction is a fundamental process for converting nitriles into other functional groups. nih.gov A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and carbanions, can add across the carbon-nitrogen triple bond. This addition initially forms an intermediate imine anion, which upon workup (typically acidic hydrolysis) can be converted to a ketone.

For instance, the reaction with a Grignard reagent (R-MgX) would proceed as follows:

Nucleophilic Attack: The Grignard reagent adds to the electrophilic carbon of the nitrile.

Intermediate Formation: A magnesium salt of an imine is formed.

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone.

This reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis. The specific conditions and the nature of the nucleophile can be tailored to achieve the desired product. The presence of the tertiary amine in the molecule can potentially influence the reaction by coordinating to the organometallic reagent, although this effect is often minimal.

Hydration and Amide/Amidine Formation Mechanisms

The nitrile group can undergo hydration to form amides, a reaction of significant industrial and synthetic importance. organic-chemistry.org This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydration:

Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom. wikipedia.org

A water molecule attacks the carbon atom. wikipedia.org

Deprotonation of the oxygen and tautomerization of the resulting imidic acid yields the corresponding amide, 3-[Ethyl(methyl)amino]propanamide.

Base-Catalyzed Hydration:

Hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile.

The resulting anion is protonated by water to form an imidic acid, which then tautomerizes to the amide.

Furthermore, nitriles are precursors to amidines. The reaction of this compound with ammonia (B1221849) or primary or secondary amines in the presence of an acid catalyst can yield the corresponding amidine. rsc.org This reaction proceeds through the initial formation of a nitrilium ion, which is then attacked by the amine. nih.gov

A variety of reagents and conditions have been developed for the hydration of nitriles to amides, including methods that utilize metal catalysts under neutral conditions to avoid the harshness of strong acids or bases. organic-chemistry.orgresearchgate.net

Transformation Reagent(s) Product
HydrationH₂O, H⁺ or OH⁻ catalyst3-[Ethyl(methyl)amino]propanamide
Amidine FormationR'R''NH, Acid catalystN-substituted 3-[Ethyl(methyl)amino]propanamidine

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amine (after a potential transformation) and an electrophilic nitrile, makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. While the tertiary amine itself is not directly nucleophilic in the same way as a primary or secondary amine, reactions involving the nitrile group can lead to intermediates that readily cyclize.

For example, reduction of the nitrile group to a primary amine would yield N1-ethyl-N1-methylpropane-1,3-diamine. This diamine can then be used in cyclization reactions with various electrophiles (e.g., dicarbonyl compounds, esters) to form heterocyclic rings such as pyrimidines or diazepines.

Additionally, intramolecular reactions can be envisioned. For instance, under certain conditions, a reaction could be induced between the ethyl or methyl group of the tertiary amine and the nitrile group, although this would require specific activation. A more common strategy involves the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline can undergo cyclization. nih.govresearchgate.net While not directly applicable to this aliphatic compound, analogous principles of intramolecular cyclization can be employed with suitably modified derivatives. The versatility of β-aminonitriles as building blocks for a wide range of nitrogen heterocycles is well-documented. researchgate.net

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the tertiary amine group is the source of its basicity and nucleophilicity. This allows for reactions at the nitrogen center without affecting the nitrile group.

Quaternization Reactions and Ammonium (B1175870) Salt Formation

As a tertiary amine, this compound readily undergoes quaternization reactions with alkyl halides. This is a classic SN2 reaction where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.

For example, reaction with methyl iodide would yield 3-(diethyl(methyl)ammonio)propanenitrile iodide. These quaternary ammonium salts often exhibit different solubility profiles and can be used as phase-transfer catalysts or in applications where a cationic charge is desired. The reaction is generally straightforward and high-yielding. researchgate.net

Alkylating Agent Product (Quaternary Ammonium Salt)
Methyl Iodide (CH₃I)3-(diethyl(methyl)ammonio)propanenitrile iodide
Ethyl Bromide (C₂H₅Br)3-(triethylammonio)propanenitrile bromide
Benzyl Chloride (C₆H₅CH₂Cl)3-(benzyl(ethyl)(methyl)ammonio)propanenitrile chloride

Coordination Chemistry with Transition Metal Centers

The lone pair on the nitrogen of the tertiary amine allows this compound to act as a Lewis base and coordinate to electron-deficient transition metal centers. libretexts.orglumenlearning.comhawaii.edu It can function as a monodentate ligand, binding to the metal through the nitrogen atom. The nitrile group's nitrogen also possesses a lone pair and can potentially coordinate to a metal center, allowing the molecule to act as a bidentate ligand, forming a chelate ring.

The formation of coordination complexes can significantly alter the reactivity of the ligand. For example, coordination to a Lewis acidic metal center can enhance the electrophilicity of the nitrile group, making it more susceptible to nucleophilic attack. The geometry and stability of these complexes depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. hawaii.eduwikipedia.org The study of such complexes is crucial in the development of new catalysts and materials.

Elucidating Reaction Mechanisms and Kinetic Profiles

The chemical behavior of this compound is dictated by the presence of two key functional groups: a tertiary amine and a nitrile group. While specific, detailed research findings on the reaction mechanisms and kinetic profiles of this particular compound are not extensively available in publicly accessible scientific literature, its reactivity can be inferred from the well-established chemistry of these functional groups. The interplay between the tertiary amine and the nitrile group can lead to a range of chemical transformations.

The tertiary amine, characterized by the nitrogen atom bonded to three organic substituents (an ethyl group, a methyl group, and the propanenitrile backbone), acts as a nucleophile and a base. The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers.

The nitrile group, with its carbon-nitrogen triple bond, is susceptible to both nucleophilic addition and reduction. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom.

General Reaction Mechanisms

Based on the functional groups present, this compound is expected to undergo several types of reactions, including hydrolysis and reduction.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation typically proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by a water molecule then occurs, leading to the formation of a protonated imidic acid. Tautomerization of the imidic acid yields an amide. Further hydrolysis of the amide, a process that is also acid-catalyzed, results in the formation of a carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid. Tautomerization of the imidic acid produces an amide. The amide can then be further hydrolyzed by the base to yield a carboxylate salt, which upon acidification, gives the carboxylic acid.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This is a common method for the reduction of nitriles. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This process occurs twice, ultimately breaking the carbon-nitrogen triple bond. An aqueous workup then protonates the resulting nitrogen atom to form the primary amine.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The methyl group attached to the nitrogen would appear as a singlet. The two methylene groups of the propanenitrile backbone are chemically distinct and would likely appear as two triplets.

Predicted ¹H NMR Spectral Data for 3-[Ethyl(methyl)amino]propanenitrile

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
N-CH₂-CH₃~1.1Triplet~7
N-CH₂-CH₃~2.5Quartet~7
N-CH₃~2.3SingletN/A
N-CH₂-CH₂-CN~2.7Triplet~7
N-CH₂-CH₂-CN~2.4Triplet~7

Note: These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to each of the six carbon atoms in its structure. nih.govchegg.com The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum. rsc.orgorganicchemistrydata.orgoregonstate.eduwisc.edu The carbons attached to the nitrogen atom are also shifted downfield due to the electronegativity of nitrogen. rsc.orgorganicchemistrydata.orgoregonstate.eduwisc.edu

Publicly available data confirms the existence of a ¹³C NMR spectrum for this compound. nih.gov Based on general principles and data from analogous compounds, the chemical shifts can be assigned. rsc.orgorganicchemistrydata.org

¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C ≡N~118
N-C H₂-CH₂-CN~48
N-CH₂-C H₂-CN~15
N-C H₂-CH₃~50
N-CH₂-C H₃~12
N-C H₃~42

Note: These are predicted assignments based on general chemical shift ranges and may require experimental verification for precise values.

Two-dimensional (2D) NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be instrumental in confirming the structural assignments made from 1D NMR. While specific 2D NMR studies on this compound are not documented in readily accessible literature, their application can be inferred.

A NOESY experiment would reveal through-space correlations between protons. For instance, it could show correlations between the protons of the N-methyl group and the adjacent methylene protons of both the ethyl and propanenitrile groups, confirming their proximity in the molecule's three-dimensional structure.

A TOCSY experiment would establish correlations between all protons within a spin system. This would be particularly useful in confirming the connectivity within the ethyl group (correlating the methyl and methylene protons) and within the propanenitrile backbone (correlating the two methylene groups).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

GC-MS is a powerful combination where gas chromatography separates components of a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC-MS provides the mass spectrum, which reveals the molecular ion peak and various fragment ions.

The molecular weight of this compound is 112.17 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 112. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. docbrown.infolibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, the most likely alpha-cleavage would involve the loss of a propylnitrile radical or an ethyl radical. The most abundant fragment ion is reported to be at m/z 72. nih.gov This corresponds to the [CH₃CH₂N(CH₃)CH₂]⁺ fragment, resulting from the cleavage of the bond between the two methylene groups of the propanenitrile moiety.

Major Predicted Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
112[C₆H₁₂N₂]⁺ (Molecular Ion)
97[M - CH₃]⁺
83[M - C₂H₅]⁺
72[CH₃CH₂N(CH₃)CH₂]⁺ (Base Peak)
58[CH₃N(CH₃)CH₂]⁺
42[CH₂=N(CH₃)]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A vapor-phase IR spectrum for this compound is available, though detailed assignments are not provided in the source. nih.gov The key functional groups, the tertiary amine and the nitrile, have characteristic absorption bands. The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2260-2200 cm⁻¹. chegg.comresearchgate.net The C-N stretching vibrations of the tertiary aliphatic amine would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic ethyl and methyl groups around 2950-2850 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy. While specific Raman data for this compound is not found, the nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. researchgate.net The symmetric C-N stretching vibrations would also be Raman active.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H (alkane)Stretch2950-28502950-2850
C≡N (nitrile)Stretch2260-22002260-2200
C-N (amine)Stretch1250-10201250-1020

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The presence of non-bonding electrons on the nitrogen atom and the pi electrons in the nitrile group of this compound would allow for n→σ* and potentially n→π* transitions. However, without extended conjugation, these absorptions are typically found in the far UV region and may not be readily observable with standard instrumentation. No specific experimental UV-Vis absorption data for this compound is widely available in the public domain.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise coordinates of each atom in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the latest searches, there is no publicly available single-crystal X-ray diffraction data for this compound. To obtain such data, the compound would first need to be crystallized into a form suitable for X-ray analysis.

Analysis of Molecular Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as molecular packing, is dictated by various intermolecular interactions. For a molecule like this compound, which contains a polar nitrile group and a tertiary amine, hydrogen bonding and dipole-dipole interactions are expected to be significant.

Hirshfeld Surface and Non-Covalent Interaction (NCI) Plot Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method defines the space a molecule occupies in a crystal and maps various properties onto this surface. For this compound, a Hirshfeld surface analysis would be expected to highlight the key contact points between molecules.

Key features that would be analyzed include:

d_norm surfaces : These surfaces reveal regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. For this molecule, such spots would be anticipated near the nitrile nitrogen and the hydrogen atoms of the ethyl and methyl groups.

A Non-Covalent Interaction (NCI) plot analysis complements the Hirshfeld surface analysis by visualizing weak interactions in real space. It identifies regions of van der Waals interactions, hydrogen bonds, and steric clashes, represented by different colors in the plot. Such an analysis would provide a more detailed picture of the attractive and repulsive forces governing the crystal structure of this compound.

Computational Energy Frameworks for Crystal Stability

Computational energy frameworks are used to quantify the energetic aspects of crystal packing, providing insight into the stability of the crystalline form. This analysis involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. The total lattice energy is then partitioned into its electrostatic, polarization, dispersion, and repulsion components.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Since aliphatic amines often lack a strong UV chromophore, derivatization is a common strategy to enhance their detectability.

Typical HPLC Method Parameters:

Derivatization: Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to introduce a fluorescent or UV-active tag to the molecule. Phenyl isothiocyanate is another reagent that reacts with primary and secondary amines to form derivatives detectable by UV.

Column: A reversed-phase C18 column is commonly used for the separation of such derivatives.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical.

Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

The retention time and peak purity analysis from an HPLC chromatogram can be used to assess the purity of a sample of this compound and to quantify it in reaction mixtures.

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. It can be used to separate the compound from starting materials, byproducts, and residual solvents.

Typical GC Method Parameters:

Column: A capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., a WAX column) or a specialized amine-specific column, would be appropriate to achieve good peak shape for the amine.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used for the analysis of organic compounds. Nitrogen-Phosphorus Detection (NPD) could also be employed for higher selectivity for nitrogen-containing compounds.

Temperature Program: A temperature-programmed oven is used to ensure the elution of all components in a reasonable time with good resolution.

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

GC analysis provides a reliable method for determining the percentage purity of this compound and for detecting any volatile impurities.

Applications As a Strategic Synthetic Intermediate in Complex Molecule Construction

Precursor for the Synthesis of Diverse Organic Molecules

The bifunctional nature of aminonitriles like 3-[Ethyl(methyl)amino]propanenitrile makes them highly useful precursors in organic synthesis. The nitrile functional group (-C≡N) is particularly significant due to its unique electronic properties and reactivity, serving as a valuable intermediate that can be converted into other functional groups such as amines, ketones, and carboxylic acids .

The typical reactions that underscore the utility of the propanenitrile moiety include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Mild hydrolysis initially yields a primary amide (propanamide), which upon further hydrolysis produces a carboxylic acid (propanoic acid) and ammonia (B1221849) doubtnut.com. This transformation is fundamental for introducing a carboxyl group into a molecule.

Reduction: The nitrile group can be catalytically reduced to a primary amine. This reaction effectively converts the cyano group into an aminomethyl group, extending the carbon chain and introducing a new site of nucleophilicity.

Reactions with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon, which, after hydrolysis, yields a ketone. This provides a route for carbon-carbon bond formation at the nitrile position.

These transformations allow chemists to use this compound as a three-carbon synthon to introduce the CH2-CH2-CN or related fragments into a target molecule, which can then be further elaborated.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, making their synthesis a central focus of organic chemistry frontiersin.orgclockss.orgnih.gov. Aminonitriles are excellent starting materials for constructing these ring systems because they contain both a nucleophilic nitrogen and an electrophilic carbon atom within the same molecule, facilitating cyclization reactions arkat-usa.org.

While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity of β-aminonitriles is well-established for forming five- and six-membered heterocyclic rings mdpi.com. The amino group can act as a nucleophile, attacking an electrophilic center, while the nitrile group can undergo intramolecular cyclization or be converted into another group that participates in ring formation. For instance, the nitrile group can be part of a condensation reaction with another functional group to form heterocycles like pyrimidines or pyridines mdpi.com. The synthesis of various nitrogen heterocycles often proceeds through one-pot multicomponent reactions to improve efficiency and yield jetir.org.

Utility in Polymer Science and Materials Development

The application of this compound in polymer science is an area of potential, though less documented than its role in small-molecule synthesis. The functional groups present in the molecule offer several possibilities for incorporation into polymeric structures. The nitrile group is known to be a component in certain types of polymers, and the amine functionality can also be leveraged.

For example, the related compound propionitrile is a byproduct in the electrodimerisation of acrylonitrile to produce adiponitrile, a key precursor to nylon wikipedia.org. While not a direct use in the polymer itself, this highlights its presence in industrial polymer-related processes. Furthermore, the nitrogen atom in the amino group allows for the formation of coordination complexes with various metals, which opens avenues for research in materials science and catalysis .

Role in the Synthetic Routes to Pharmaceutical Drug Candidates

Aminonitriles are crucial intermediates in the synthesis of complex pharmaceutical agents opulentpharma.com. The structural motif of this compound can be found within the backbones of various biologically active molecules. The synthesis of nitrogen-containing heterocycles, a common feature of many drugs, often relies on precursors like aminonitriles frontiersin.orgnih.gov.

A notable example of a similar compound's application is in the synthesis of the potent opioid analgesic, Remifentanil. A key step in some synthetic routes involves the use of 3-(4-oxopiperidin-1-yl)propanenitrile, which shares the core propanenitrile structure google.com. This intermediate is used to build the complex piperidine core of the final drug molecule. This demonstrates the strategic importance of the aminopropanenitrile scaffold in constructing sophisticated pharmaceutical compounds. The ability to create chiral derivatives from such precursors is also of significant interest in medicinal chemistry .

Intermediate in the Production of Dyes and Specialty Chemicals

The most well-documented industrial application of this compound and its close analogs is in the synthesis of azo dyes. These compounds act as coupling components in diazo coupling reactions, a cornerstone of the dye manufacturing industry.

In this process, an aromatic amine is diazotized and then reacted with a coupling agent, such as an N-alkylaniline derivative like 3-[Ethyl(m-tolyl)amino]propanenitrile, to form the final azo dye . The propanenitrile group often serves as a key substituent that can modulate the color and properties of the dye. Several commercial disperse dyes, used for coloring synthetic fibers like polyester and nylon, are synthesized using intermediates that feature the N-ethyl-N-cyanoethyl-amino structure echemi.com.

Below is a table of representative dye structures that are synthesized using a propanenitrile-containing coupling component.

Dye Name / TypeIntermediate UsedResulting Dye Structure ContainsReference
Disperse Red 152 3-(Ethyl(m-tolyl)amino)propanenitrileThe N-ethyl-N-(2-cyanoethyl)-m-toluidine moiety
Disperse Red 153 3-(Ethyl(m-tolyl)amino)propanenitrileThe N-ethyl-N-(2-cyanoethyl)-m-toluidine moiety
Azo Dye 3-[Ethyl[3-methyl-4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]propanenitrileThe N-ethyl-N-(2-cyanoethyl)amino group attached to the phenylazo system sielc.com
Benzothiazole Azo Dye 3-[Ethyl[3-methyl-4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrileThe N-ethyl-N-(2-cyanoethyl)amino group as part of the dye's core structure echemi.com

These examples clearly establish this compound and its derivatives as critical intermediates in the production of a range of vibrant and commercially important dyes.

Q & A

Basic: What are the recommended synthetic routes for 3-[Ethyl(methyl)amino]propanenitrile, and how can reaction yields be optimized?

A plausible method involves reductive alkylation or catalytic methylation. For example, analogous nitriles like 3-(methyl(phenyl)amino)propanenitrile were synthesized using Pt/C catalysts with formic acid as a hydrogen donor, achieving 55% yield . Key parameters include:

  • Catalyst loading (e.g., 0.1 mol% Pt/C).
  • Solvent selection (toluene or acetonitrile).
  • Purification via column chromatography (e.g., petroleum ether/ethyl acetate = 50:1).
    Yield optimization may require adjusting equivalents of reducing agents (e.g., PhSiH3) or reaction time.

Basic: How should researchers characterize the structure and purity of this compound?

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent environments. For analogous compounds, signals for nitrile carbons appear at ~120 ppm in 13C^{13}C NMR, while methyl and ethyl groups show distinct splitting patterns in 1H^1H NMR .
  • HPLC Analysis : Employ mobile phases like methanol-acetonitrile-buffer mixtures (e.g., 70:30 v/v) with UV detection to assess purity .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential cyanide release under decomposition.
  • Waste Disposal : Segregate nitrile-containing waste and use certified hazardous waste services .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., acetonitrile vs. water) using force fields like TIP3P or TIP4P to study solvation .
  • Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., cyano group participation) and compare with experimental kinetics.
  • Electronic Effects : Analyze HOMO/LUMO orbitals to predict sites for electrophilic attack .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Solvent Effects : Test NMR in deuterated DMSO vs. CDCl3 to identify tautomerism or aggregation.
  • 2D NMR Techniques : Use HSQC or COSY to resolve overlapping signals in complex mixtures .
  • Cross-Validation : Compare LC-MS retention times with synthetic standards to confirm identity .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying pH conditions?

  • pH Titration : Monitor degradation via UV-Vis or 1H^1H NMR in buffered solutions (pH 2–12).
  • Kinetic Studies : Measure half-life at elevated temperatures (Arrhenius analysis) to extrapolate shelf-life.
  • Structural Analogues : Compare with compounds like 3-(4-hydroxy-3-methyl-phenyl)propanenitrile to assess substituent effects on hydrolysis .

Advanced: What strategies improve the regioselectivity of reactions involving the ethyl(methyl)amino group in this compound?

  • Steric Control : Use bulky reagents to favor reaction at the less hindered methyl vs. ethyl site.
  • Catalytic Systems : Screen Pd or Ru catalysts for C–N bond activation, leveraging insights from analogous amine functionalizations .
  • Computational Screening : Apply MD simulations to predict steric/electronic barriers to regioselectivity .

Advanced: How can researchers validate the environmental impact of this compound degradation byproducts?

  • LC-MS/MS Analysis : Identify degradation products (e.g., cyanide ions) using selective ion monitoring.
  • Ecotoxicity Assays : Test byproducts on model organisms (e.g., Daphnia magna) for acute toxicity.
  • Computational Toxicology : Use QSAR models to predict bioaccumulation or mutagenicity .

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Feasible Synthetic Routes

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3-[Ethyl(methyl)amino]propanenitrile
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Reactant of Route 2
3-[Ethyl(methyl)amino]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.